1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate
Overview
Description
“1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C11H19NO4 . It has a molecular weight of 229.27300 . The compound is used in various chemical reactions and has been mentioned in several peer-reviewed papers .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C11H19NO4/c1-10(2,3)16-9(14)12-7-6-11(12,4)8(13)15-5/h6-7H2,1-5H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully documented. The compound has a molecular weight of 229.27300 . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
1. Synthesis and Application in Organic Chemistry
1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate is utilized in various synthetic processes in organic chemistry. For instance, it has been used in the highly stereoselective hydroformylation of methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, resulting in important intermediates for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993). Similarly, it plays a role in the preparation of 1,2-oxazetidines, a significant process in the field of organic synthesis (Liu, Chen, Zhou, & Tan, 2017).
2. Involvement in Diastereoselective Alkylation
This compound is involved in the diastereoselective alkylation of diastereomers of oxazolidine dicarboxylates. The presence of bulky ring substituents like tBu, along with Boc as the N-protecting group, leads to the formation of specific alkylated diastereomers, which are significant in chemical synthesis (Koskinen, Saarenketo, & Straub, 2004).
3. Contribution to Theoretical Chemistry Studies
In theoretical chemistry, this compound is studied for its reactivity and selectivity. For example, a theoretical study on rhodium(I) catalyzed carbonylative ring expansions of aziridines involved this compound, providing insights into the regioselectivity and enantiospecificity of these reactions (Ardura, López, & Sordo, 2006).
4. Role in Methylation Processes
It has been reported in the context of methylation processes as well, such as the highly diastereoselective methylation of five-ring N,O-acetals. This is crucial for determining the configuration of methylated products, which has implications in synthetic organic chemistry (Koskinen, Brunner, Straub, Saarenketo, & Rissanen, 2004).
Safety and Hazards
The safety information available indicates that “1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate” may pose certain hazards. The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, and the precautionary statement is P261 .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2-methylazetidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-7-6-11(12,4)8(13)15-5/h6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPBYQSHKGEXHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C(=O)OC(C)(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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